molecular formula C10H17BrO B13158871 3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane

3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane

Cat. No.: B13158871
M. Wt: 233.14 g/mol
InChI Key: VMSJSEZFYKQLET-UHFFFAOYSA-N
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Description

3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane is an organic compound characterized by a cyclobutyl ring substituted with a bromomethyl group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane typically involves the bromination of a cyclobutylmethyl precursor followed by cyclization to form the oxolane ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile. The cyclization step may require acidic or basic conditions depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can yield cyclobutylmethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiols, and ethers.

    Oxidation: Formation of oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of cyclobutylmethyl derivatives.

Scientific Research Applications

3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, while the oxolane ring provides structural stability. The compound’s interactions with molecular targets and pathways depend on the specific functional groups introduced during chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane
  • 3-{[1-(Iodomethyl)cyclobutyl]methyl}oxolane
  • 3-{[1-(Hydroxymethyl)cyclobutyl]methyl}oxolane

Uniqueness

3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane is unique due to its bromomethyl group, which provides higher reactivity compared to its chloro and iodo analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

3-[[1-(bromomethyl)cyclobutyl]methyl]oxolane

InChI

InChI=1S/C10H17BrO/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h9H,1-8H2

InChI Key

VMSJSEZFYKQLET-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2CCOC2)CBr

Origin of Product

United States

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